2-(2,3-Difluorobenzoyl)-6-methoxypyridine
Description
2-(2,3-Difluorobenzoyl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with a 2,3-difluorobenzoyl group and a methoxy group
Properties
IUPAC Name |
(2,3-difluorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-11-7-3-6-10(16-11)13(17)8-4-2-5-9(14)12(8)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWIHLDRFFWROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218150 | |
| Record name | (2,3-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-48-8 | |
| Record name | (2,3-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorobenzoyl)-6-methoxypyridine typically involves the reaction of 2,3-difluorobenzoyl chloride with 6-methoxypyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
2-(2,3-Difluorobenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoyl chloride: A precursor used in the synthesis of 2-(2,3-Difluorobenzoyl)-6-methoxypyridine.
2,5-Difluorobenzoyl chloride: Another fluorinated benzoyl chloride with similar reactivity.
4-Fluorobenzoyl chloride: A related compound with a single fluorine substitution.
Uniqueness
This compound is unique due to the presence of both the 2,3-difluorobenzoyl group and the methoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications.
Biological Activity
2-(2,3-Difluorobenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may influence its interaction with biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F2N2O, with a molecular weight of approximately 236.22 g/mol. The structure consists of a pyridine ring substituted with a difluorobenzoyl group and a methoxy group, which may enhance its lipophilicity and biological activity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorobenzoyl moiety can potentially enhance binding affinity through hydrophobic interactions and hydrogen bonding with target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : There is emerging evidence that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, potentially by activating intrinsic apoptotic pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, such as kinases and phosphatases. This inhibition can lead to altered signaling pathways that are crucial for cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various pyridine derivatives included this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cancer Cell Line Studies : In vitro assays using human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment, suggesting that the compound triggers apoptosis through mitochondrial pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound analogs to enhance potency and selectivity:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | 25 |
| Analog A | Anticancer (MCF-7) | 15 |
| Analog B | Enzyme Inhibition (Kinase) | 10 |
These findings underscore the potential for further development of this compound as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
